7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Description
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a brominated heterocyclic compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol (CAS: 1374684-64-6) . It belongs to the pyrrolo[1,2-a]pyrazinone family, characterized by a fused bicyclic system of pyrrole and pyrazinone rings. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and anticancer agents. Its structure features a bromine atom at position C-7 on the pyrrole ring, which distinguishes it from related derivatives .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJOBWZDXFHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with ethyl glyoxylate, followed by cyclization with ammonia or an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one serves as a valuable building block for the synthesis of more complex molecular structures. It is utilized in developing new synthetic methodologies that can lead to the discovery of novel compounds with enhanced properties.
Biology
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : The compound has demonstrated efficacy in inducing apoptosis in cancer cell lines, which positions it as a promising candidate for cancer therapeutics.
Medicine
Given its biological activities, this compound is under investigation for several therapeutic applications:
- Potential Therapeutic Uses : The compound's ability to inhibit key enzymes involved in inflammation and microbial resistance highlights its potential as a therapeutic agent in treating conditions such as infections and chronic inflammatory diseases.
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific microbial strains | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on chronic myeloid leukemia K562 cells. The findings indicated that treatment with this compound led to:
- Cell Viability : An IC50 value of 25 μM after 72 hours.
- Morphological Changes : Apoptosis was confirmed via fluorescence microscopy.
- Gene Expression Modulation : Down-regulation of anti-apoptotic genes (Bcl2 and Survivin) and up-regulation of pro-apoptotic genes (Bax) were observed.
Case Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory effects of synthesized derivatives of this compound using the carrageenan-induced paw edema model. Results showed significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin, suggesting its potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyrrolo-pyrazinone core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-9-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Key Difference : Bromination at C-2 instead of C-5.
- Source: Isolated from marine sponges (S. massa), this derivative includes a hydroxyl group at C-9, forming a tricyclic system with a pyrimidine moiety. The bromine position significantly alters its NMR profile (e.g., HMBC correlations at δH 3.56–5.75) and bioactivity, though specific anti-inflammatory properties were noted .
- Activity: Demonstrates anti-inflammatory effects, contrasting with the unsubstituted pyrrolopyrazinone core .
6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Key Difference : Bromination at C-6 , adjacent to the lactam oxygen.
- Synthesis : Prepared via palladium-catalyzed coupling reactions, yielding derivatives with modified electronic properties. For example, compound 3.71 (6-bromo-2-(2,4-dimethoxybenzyl)-4-vinyl derivative) showed enhanced stability in catalytic asymmetric allylic alkylation .
Non-Brominated Derivatives
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (Core Structure)
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Key Difference : Phenyl group at C-4 .
- Physicochemical Data: Density = 1.25 g/cm³, predicted boiling point = 475.9°C.
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one
- Activity: Acts as a potent BET bromodomain inhibitor (IC₅₀ < 10 nM). Methylation at C-8 improves selectivity over non-BET proteins, highlighting the role of alkyl substituents in target engagement .
Pharmacologically Active Derivatives
PARP-1 Inhibitors
- Example: Unsubstituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives inhibit PARP-1 at low nanomolar concentrations (e.g., IC₅₀ = 2.1 nM for lead compounds). Bromination may enhance DNA-binding affinity but requires optimization to avoid off-target effects .
PIM Kinase Inhibitors
- Example: Compound 34 (3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one with a pyridinyl substituent) inhibits Pim1/Pim2 with IC₅₀ values of 1–5 nM.
Biological Activity
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a fused pyrrole and pyrazine ring system with a bromine atom at the 7-position and a carbonyl group at the 1-position, is represented by the molecular formula C₇H₇BrN₂O. Its heterocyclic nature contributes to its reactivity and biological significance.
The compound's structure allows for various chemical reactions, making it versatile in synthetic organic chemistry. Its synthesis typically involves reactions that incorporate oxime derivatives with palladium catalysts, among other methods. The presence of functional groups such as the carbonyl and bromine enhances its potential for interaction with biological targets .
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. In one study, derivatives of this compound were evaluated against five different cancer cell lines, revealing significant inhibitory effects on cell proliferation. The mechanism of action appears to involve interference with cellular pathways essential for tumor growth.
Antibacterial Properties
Another area of investigation includes the antibacterial activity of compounds related to this compound. A series of derivatives incorporating this structure were synthesized and tested against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae, indicating potential for developing new antibacterial agents .
Interaction Studies
Preliminary studies suggest that this compound interacts with various biological targets. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. However, detailed characterization of these interactions is still needed to elucidate their implications fully .
Comparative Analysis
To better understand the uniqueness of this compound within its chemical class, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one | Similar bicyclic structure but differs in bromination | Potentially different biological activity profiles |
| Pyrrolo[1,2-a]pyrazin-1(2H)-one | Lacks halogen substitution | May exhibit different reactivity and stability |
| Pyrrolo[3,4-b]quinolin-1(2H)-one | Contains a quinoline moiety | Different pharmacological properties |
This table illustrates how variations in structure can lead to diverse biological activities among related compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives derived from this compound against the P388 murine leukemia cell line. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity, suggesting that further development could yield potent anticancer agents .
Case Study 2: Antibacterial Efficacy
Another research effort focused on synthesizing quinolone derivatives linked to this compound and assessing their antibacterial properties. The findings revealed that specific side chains improved activity against resistant bacterial strains, highlighting the compound's potential as a scaffold for novel antibacterial drugs .
Q & A
Q. Optimization Strategies
- Catalyst Screening : For palladium-catalyzed aminoalkynylation (e.g., tosyl-protected intermediates), optimize ligand choice (e.g., triisopropylsilyl groups) to enhance regioselectivity .
- Temperature Control : Maintain reaction temperatures below 50°C during cyclization to prevent side reactions like over-reduction .
How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
Q. Characterization Techniques
- NMR Analysis : Distinct <sup>1</sup>H-NMR signals for the bromine-substituted pyrrole ring (δ 6.8–7.2 ppm) and dihydropyrazinone protons (δ 3.5–4.2 ppm) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 255.03 for C8H8BrN2O) and fragmentation patterns .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in nucleophilic substitutions .
Q. Data Interpretation
- Contradiction Resolution : Conflicting NOE signals in diastereomeric mixtures can be clarified via <sup>13</sup>C-NMR DEPT-135 to distinguish quaternary carbons .
What mechanistic insights explain the selective kinase inhibition by this compound derivatives?
Q. Advanced Mechanistic Studies
- Binding Mode Analysis : Molecular docking reveals hydrogen bonding between the pyrazinone carbonyl and kinase hinge regions (e.g., PIM1/2 kinases), with bromine enhancing hydrophobic interactions in the ATP-binding pocket .
- Selectivity Profiling : Derivatives show >1,500-fold selectivity for BET bromodomains over EP300 due to steric clashes with non-target proteins .
Q. Experimental Validation
- Kinase Assays : Use TR-FRET-based competitive binding assays (e.g., against BRD4(1)) with IC50 values <10 nM .
- Mutagenesis Studies : Introduce point mutations (e.g., BRD4 V87L) to confirm critical binding residues .
How can researchers address contradictory bioactivity data in cellular models for this compound?
Q. Troubleshooting Strategies
- Cell Line Variability : Test across multiple lines (e.g., A549 lung adenocarcinoma vs. HEK293T) to rule out off-target effects .
- Dose-Response Curves : Ensure IC50 consistency via 8-point dilution series (0.1–100 μM) with Hill slope validation .
- Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .
What in vivo models are suitable for evaluating the neuroprotective or anticancer potential of this compound?
Q. Preclinical Models
Q. PK/PD Considerations
- Bioavailability : Formulate with PEG-400/solutol HS-15 (80:20) to enhance solubility (>5 mg/mL) .
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratios (Kp) using LC-MS/MS post-administration .
Comparative Analysis of Synthetic Routes
Q. Notes
- Avoid commercial sources like BenchChem; prioritize PubChem and peer-reviewed journals for data validation.
- For structural analogs, refer to hexahydro-pyrrolo-pyrazinones in PubChem (CID 151665-85-9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
